molecular formula C16H18BrNO2 B3051672 (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine CAS No. 353779-16-5

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine

Cat. No.: B3051672
CAS No.: 353779-16-5
M. Wt: 336.22 g/mol
InChI Key: ZSUAEARDUIGVOI-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. BDB has been studied for its potential use in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoindolines : (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine is involved in the synthesis of isoindolines, key intermediates in various chemical reactions. For instance, a study demonstrated its use in producing N-(3′,5′-dimethyl-4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, which is crucial in isoindoline synthesis (Raju, Neelakantan, & Bhalerao, 2007).
  • Applications in Alkaloid Synthesis : This compound is used in the synthesis of various alkaloids, such as vasconine, assoanine, and pratosine. A study explored its utility in the radical cyclization process to produce these alkaloids (Rosa et al., 1997).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Activities : Certain derivatives of this compound have shown potential in antimicrobial activities. A study on novel triazol derivatives highlighted their effectiveness against various bacterial and fungal strains (Kaneria et al., 2016).
  • Intermediate in Drug Discovery : This compound has been identified as an intermediate in drug discovery processes. For instance, a study reported its role in the synthesis of a compound with potential therapeutic applications (Li et al., 2012).

Molecular and Structural Studies

  • Structural Analysis : The compound's derivatives are used in structural studies, such as single crystal X-ray diffraction, to understand molecular interactions and stability (Hema et al., 2020).
  • Powder X-ray Diffraction Studies : Derivatives of this compound have been examined using powder X-ray diffraction for understanding their structural properties, which are significant in the synthesis of dendritic materials (Pan et al., 2005).

Other Applications

  • Protecting Group in Organic Synthesis : It's used as a protecting group in organic synthesis, for example, in the synthesis of oligoribonucleotides and glycosyl donors (Takaku, Ito, & Imai, 1986); (Kelly & Jensen, 2001).

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUAEARDUIGVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355139
Record name (4-BROMOBENZYL)(2,3-DIMETHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-16-5
Record name (4-BROMOBENZYL)(2,3-DIMETHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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